2-(2,6-Difluorobenzamido)-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide
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Description
The compound “2-(2,6-Difluorobenzamido)-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide” is a complex organic molecule. It contains a pyridine ring, which is a basic aromatic six-membered ring with one nitrogen atom . The molecule also contains a tetrahydrothieno ring, which is a sulfur-containing ring . The presence of multiple functional groups such as amide and fluorine suggests that this compound could have interesting chemical and biological properties.
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Quantum chemical calculations could be used to determine structure parameters in the ground state .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. These properties could include its solubility, melting point, boiling point, and reactivity. Quantum chemical calculations could provide insights into these properties .Scientific Research Applications
Antimycobacterial Properties
The tetrahydrothieno[2,3-c]pyridine derivatives, including compounds structurally related to 2-(2,6-Difluorobenzamido)-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide, have been explored for their antimycobacterial activities. A study by Nallangi et al. (2014) synthesized twenty derivatives of 2,6-disubstituted 4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide and evaluated them against Mycobacterium tuberculosis. The most active compound in their study exhibited significant potency, surpassing that of Ethambutol and Ciprofloxacin, with no cytotoxicity at 50 μM, suggesting potential applications in tuberculosis treatment (Nallangi et al., 2014).
Synthetic Pathways and Structural Analysis
The synthetic routes and structural analysis of related thieno[2,3-c]pyridine derivatives provide insights into the chemical properties and potential applications of these compounds in medicinal chemistry. For instance, the synthesis of novel pyrido[3′,2′:4,5]thieno[3,2‐d]pyrimidines and related fused systems by Bakhite et al. (2005) showcases the versatility of thieno[2,3-c]pyridine scaffolds in generating diverse heterocyclic compounds, which could have implications for drug design and discovery (Bakhite et al., 2005).
Molecular Modifications for Enhanced Activity
Modifications at the molecular level of thieno[2,3-c]pyridine derivatives can lead to compounds with enhanced biological activities. The work of Vasilin et al. (2014) on the stereo structure of dihydropyrido[3″,2″:4′,5′]thieno[3′,2′:4,5]pyrimido[2,1-a]isoindole-6,8-diones demonstrates the importance of molecular structure in the biological function, which could inform the design of more effective therapeutic agents (Vasilin et al., 2014).
Innovative Synthetic Techniques
Innovative synthetic techniques for thieno[2,3-c]pyridine derivatives highlight the potential for developing new compounds with varied biological activities. The acid-catalyzed ring opening in related carboxamides, as studied by Gazizov et al. (2015), exemplifies the chemical transformations possible with thieno[2,3-c]pyridine scaffolds, potentially leading to new drug candidates (Gazizov et al., 2015).
Properties
IUPAC Name |
2-[(2,6-difluorobenzoyl)amino]-5,5,7,7-tetramethyl-4,6-dihydrothieno[2,3-c]pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21F2N3O2S/c1-18(2)8-9-12(15(22)25)17(27-14(9)19(3,4)24-18)23-16(26)13-10(20)6-5-7-11(13)21/h5-7,24H,8H2,1-4H3,(H2,22,25)(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RGTNFTZKNRUPSA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(C(N1)(C)C)SC(=C2C(=O)N)NC(=O)C3=C(C=CC=C3F)F)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21F2N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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